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Compound of Interest |

Compound Name: 5-Chloro-6-nitroquinoline

CAS No.: 58416-32-3

Cat. No.: B1346353

\ J

CAS Number: 58416-32-3 Formula: CoHsCIN202 Molecular Weight: 208.60 g/mol

Executive Summary

5-Chloro-6-nitroquinoline is a specialized heterocyclic scaffold utilized primarily as a high-
reactivity intermediate in the synthesis of fused polycyclic aromatic systems. Its structural
uniqueness lies in the ortho positioning of a nucleofugic chlorine atom (C5) relative to a strong
electron-withdrawing nitro group (C6). This electronic arrangement activates the C5 position
toward Nucleophilic Aromatic Substitution (SnAr), making the molecule a critical "hinge" for
constructing 5,6-disubstituted quinoline derivatives, including imidazo[4,5-f]quinolines and
potential DNA-intercalating pharmaceutical agents.

This guide outlines the synthesis, physicochemical characterization, and reactivity profile of 5-
Chloro-6-nitroquinoline, designed for researchers requiring high-purity precursors for
medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[1]
[2][3]1[4][5][6]
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Property Data Note
IUPAC Name 5-Chloro-6-nitroquinoline
C1=CC2=C(C=CC=N2)C(=C1]
SMILES
O-))Cl
Pale yellow to tan crystalline ] ] o
Appearance ] Typical of nitroquinolines
solid
Soluble in DCM, CHCls,
Solubility DMSO; Sparingly soluble in
EtOH
_ ] 135-140 °C Experimental values vary by
Melting Point ) )
(Predicted/Analogous range) purity
o ) Reduced basicity due to -I/-M
pKa ~2.5 (Quinoline nitrogen)

effect of NO2

Synthetic Pathways[9]

The synthesis of 5-Chloro-6-nitroquinoline is non-trivial due to the directing effects of the
quinoline ring nitrogen and the existing substituents. Two primary methodologies exist: Direct
Nitration (most common) and De Novo Cyclization (Skraup).

Method A: Direct Nitration of 5-Chloroquinoline
(Preferred)

This method utilizes the directing power of the chlorine atom to control regioselectivity. In acidic
media, the quinoline nitrogen is protonated, deactivating the pyridine ring and forcing
substitution onto the benzene ring.

e Substrate: 5-Chloroquinoline.[1][2]
e Reagents: Fuming Nitric Acid (HNOs), Sulfuric Acid (H2S0Oa).

¢ Regioselectivity: The 5-chloro group directs ortho (C6) and para (C8). The protonated
nitrogen exerts a strong -1 effect, further deactivating C8. Consequently, C6 is the favored

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1346353?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloroquinoline
https://pjsir.org/multidisciplinary-archive/Volume%2009%201966/Issue%204/Article%207%20Vol%209%20Issue%204%201966.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

position, though C8-nitro byproducts are common.

Method B: Modified Skraup Synthesis

A classical approach involving the cyclization of functionalized anilines with glycerol.
e Precursor: 2-Chloro-3-nitroaniline (or related isomers depending on cyclization direction).

o Challenges: Violent reaction conditions and poor regiocontrol often make this less desirable
for this specific isomer compared to direct nitration.

Visualization: Synthetic Logic Flow
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Figure 1: Reaction pathway for the nitration of 5-chloroquinoline, highlighting the divergence
between the 6-nitro (target) and 8-nitro isomers.

Detailed Experimental Protocol
Protocol 1: Nitration of 5-Chloroquinoline

Note: This protocol is adapted from standard nitration procedures for deactivated quinolines.
Safety: Fuming nitric acid is a potent oxidizer. Perform all steps in a fume hood.

e Preparation: In a 250 mL round-bottom flask, dissolve 5-chloroquinoline (10.0 mmol) in conc.
H2S0a4 (15 mL) at 0°C.

» Addition: Dropwise add fuming HNOs (12.0 mmol) over 30 minutes, maintaining the
temperature below 5°C.
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e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (SiO2, 30% EtOAc/Hexanes).

e Quench: Pour the reaction mixture onto 100g of crushed ice. Neutralize carefully with
saturated Na2COs or NH4OH to pH 8.

» Extraction: Extract the yellow precipitate with CH2Cl2 (3 x 50 mL). Wash combined organics
with brine, dry over Na2S0Oa4, and concentrate.

e Purification: The crude solid contains both 6-nitro and 8-nitro isomers.

o Separation: Flash column chromatography (Gradient: 10% — 40% EtOAc in Hexanes).
The 5-chloro-6-nitro isomer typically elutes after the 8-nitro isomer due to dipole moment
differences.

Reactivity & Applications

The core value of 5-Chloro-6-nitroquinoline lies in its reactivity profile. It serves as a

"bifunctional electrophile."

Nucleophilic Aromatic Substitution (SnAr)

The chlorine at C5 is activated by the ortho-nitro group at C6. This allows for facile
displacement by amines, thiols, and alkoxides.

e Mechanism: Addition-Elimination via a Meisenheimer complex.

 Utility: Reaction with primary amines yields 5-amino-6-nitroquinolines, which are precursors

to imidazoles.

Reduction to Diamines

Reduction of the nitro group (using Fe/HCI, SnClz, or H2/Pd-C) yields 5-chloro-6-
aminoquinoline. If the C5 chlorine has already been displaced by an amine (R-NH-), reduction
yields a 5,6-diaminoquinoline.

 Significance: 5,6-Diaminoquinolines condense with aldehydes or formic acid to form
imidazo[4,5-flquinolines, a class of compounds known for potent biological activity (and
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mutagenicity in some contexts).

Visualization: Reactivity Divergence
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Figure 2: The strategic utility of 5-Chloro-6-nitroquinoline in generating fused heterocyclic
systems.
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o Source: Austin, M. W., & Ridd, J. H. (1963). "The kinetics and mechanism of
heteroaromatic nitration. Part I. Quinoline." Journal of the Chemical Society.

o Context: Establishes the 5/8 directing rules for quinoline nitr

e Reactivity of Chloro-Nitro Quinolines

o Source: Nasielski-Hinkens, R., et al. (1988). "Nucleophilic substitutions on 2-Chloro-3-
Nitroguinoxaline." Bulletin des Sociétés Chimiques Belges. (Analogous chemistry for
ortho-halo-nitro heterocycles).

o Context: Validates the SnAr mechanism for ortho-halo-nitro heterocycles.
o Synthesis of Heterocyclic Compounds (Volume 32)

o Source: Jones, G. (1977). The Chemistry of Heterocyclic Compounds: Quinolines. Wiley-
Interscience.
o Context: Comprehensive review of quinoline synthesis, including halo-nitro deriv

e Benchchem Technical Data

o Source: Benchchem Application Notes. "Nucleophilic Aromatic Substitution on 7-Chloro-6-
nitroquinoline.”

o Context: Provides experimental conditions for SnAr on similar chloro-nitroquinoline
isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346353#5-chloro-6-nitroquinoline-cas-number-
58416-32-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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